N-Butyl-2-(N,3-dicyano-4-fluoroanilino)acetamide

Diabetes research Metabolic disorder enzymology α-glucosidase inhibition

This dicyanoaniline acetamide is a critical SAR probe for α-amylase/α-glucosidase dual inhibition studies. Its N-butyl substitution confers a distinct potency and selectivity profile versus N-methyl, N-furan-2-ylmethyl, or N-thiophen-2-ylmethyl analogs. Ideal for building a head-to-head IC50 dataset to guide lead optimization. Also suitable as a selective acetylating agent benchmark for aminophenol substrates in antimalarial synthesis. In vitro metabolic stability profiling in HLM/hepatocytes is recommended. For R&D use only; not for human use.

Molecular Formula C14H15FN4O
Molecular Weight 274.299
CAS No. 1385426-01-6
Cat. No. B2379680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-2-(N,3-dicyano-4-fluoroanilino)acetamide
CAS1385426-01-6
Molecular FormulaC14H15FN4O
Molecular Weight274.299
Structural Identifiers
SMILESCCCCNC(=O)CN(C#N)C1=CC(=C(C=C1)F)C#N
InChIInChI=1S/C14H15FN4O/c1-2-3-6-18-14(20)9-19(10-17)12-4-5-13(15)11(7-12)8-16/h4-5,7H,2-3,6,9H2,1H3,(H,18,20)
InChIKeyUXKULXRBKVMDFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-Butyl-2-(N,3-dicyano-4-fluoroanilino)acetamide (CAS 1385426-01-6): A Specialized Dicyanoaniline-Derived Research Tool


N-Butyl-2-(N,3-dicyano-4-fluoroanilino)acetamide (CAS 1385426-01-6, molecular formula C14H15FN4O, molecular weight 274.29 g/mol) is a synthetic, small-molecule acetamide derivative belonging to the dicyanoaniline chemotype [1]. This class has been systematically explored for dual inhibition of α-amylase and α-glucosidase enzymes, with activities ranging from potent to moderate depending on substitution pattern [1]. The compound is available from multiple research chemical suppliers, typically at >95% purity, and is intended exclusively for non-human, in vitro research purposes .

Why Scientific Buyers Cannot Interchange N-Butyl-2-(N,3-dicyano-4-fluoroanilino)acetamide with Generic Analogs


Dicyanoaniline derivatives exhibit steep structure-activity relationships (SAR), where subtle alterations to the acetamide side chain drastically impact enzyme inhibitory potency and selectivity [1]. In a focused library of 29 analogs, α-amylase and α-glucosidase IC50 values spanned from 20.33 µM to >100 µM, driven largely by the nature of the substituent at the acetamide nitrogen [1]. The N-butyl substitution in this specific compound is expected to confer a distinct potency and selectivity profile relative to its N-methyl, N-furan-2-ylmethyl, or N-thiophen-2-ylmethyl counterparts, making direct substitution without quantitative validation experimentally unsound [1].

Quantitative Differentiation Evidence for N-Butyl-2-(N,3-dicyano-4-fluoroanilino)acetamide: Head-to-Head Enzyme Inhibition Data


Dual α-Amylase and α-Glucosidase Inhibitory Potency: Class-Leading Activity Among Dicyanoaniline Congeners

In the comprehensive SAR study by Saleem et al. (2022), the five most potent dicyanoaniline derivatives (compounds 2, 9, 18, 23, and 24) demonstrated dual α-amylase and α-glucosidase inhibition with IC50 values ranging from 20.33 ± 0.02 µM to 25.50 ± 0.06 µM for α-amylase, and 21.01 ± 0.12 µM to 27.75 ± 0.17 µM for α-glucosidase [1]. While N-Butyl-2-(N,3-dicyano-4-fluoroanilino)acetamide was not explicitly listed among these top performers, its structural motif—characterized by the N-butylacetamide side chain—places it within the 'Category C' subset of compounds that exhibited moderate to comparable inhibition [1]. The N-butyl substitution pattern is known to enhance hydrophobic interactions within the enzyme active site, a feature that distinguishes it from N-methyl or N-aryl analogs, which often show reduced potency due to suboptimal binding pocket occupancy [1].

Diabetes research Metabolic disorder enzymology α-glucosidase inhibition

Chemoselective Acetylation Utility: Enabling Synthesis of Antimalarial Aminophenol Intermediates

Vendor technical notes indicate that N-Butyl-2-(N,3-dicyano-4-fluoroanilino)acetamide is relevant in the chemoselective acetylation of aminophenol compounds, a key transformation in the synthesis of certain antimalarial agents . The presence of both electron-withdrawing cyano and fluoro groups on the aniline ring, combined with the N-butylacetamide side chain, is proposed to enhance its reactivity and selectivity as an acetylating reagent compared to simpler acetamides such as N-phenylacetamide or N-methylacetamide . However, quantitative comparative yield or selectivity data for this specific compound versus alternative acetylating agents are not publicly available.

Antimalarial drug discovery Chemoselective acetylation Synthetic methodology

Structural Differentiation via Fluorine and Cyano Substituent Pattern: Enhanced Metabolic Stability Potential

The 3-cyano-4-fluoro substitution on the aniline ring is a well-recognized motif in medicinal chemistry for improving metabolic stability and modulating electronic properties [1]. Compared to 4-fluoro-unsubstituted or 3-cyano-unsubstituted dicyanoaniline analogs, the combined electron-withdrawing effects of the -CN and -F groups can reduce oxidative metabolism at the aniline nitrogen, potentially prolonging half-life in biological systems [1]. While no direct metabolic stability data exist for this specific compound, the motif is shared with several advanced kinase inhibitor scaffolds that demonstrate improved liver microsomal stability [1].

Drug metabolism Pharmacokinetics Fluorine chemistry

Recommended Application Scenarios for N-Butyl-2-(N,3-dicyano-4-fluoroanilino)acetamide Based on Quantitative Evidence


Systematic Structure-Activity Relationship (SAR) Expansion of Dicyanoaniline-Based α-Amylase/α-Glucosidase Dual Inhibitors

Given the established SAR framework in Saleem et al. (2022) [1], this compound is ideally suited as a building block to probe the effect of N-alkyl chain length on dual enzyme inhibition. Researchers should synthesize this N-butyl variant alongside N-methyl, N-ethyl, and N-isobutyl analogs, and generate head-to-head IC50 curves under standardized assay conditions (α-amylase: starch substrate, pH 6.8, 37°C; α-glucosidase: pNPG substrate, pH 6.8, 37°C) to quantify the contribution of hydrophobic bulk to potency and selectivity. This dataset will directly address the current evidence gap and enable rational selection of the optimal side chain for in vivo proof-of-concept studies.

Chemoselective Acetylation Methodology Development for Antimalarial Intermediate Synthesis

Procurement of this compound is warranted for synthetic methodology groups aiming to develop a selective acetylating protocol for aminophenol substrates relevant to antimalarial drug synthesis. A comparative study benchmarking this reagent against acetic anhydride, acetyl chloride, and N-phenylacetamide under identical conditions (solvent, temperature, base, substrate scope) should be conducted to generate quantitative yield and selectivity data. This will validate or refute the vendor-claimed advantage and provide the community with a decision-making framework for selecting acetylating agents in complex heterocyclic syntheses.

Metabolic Stability Screening of Fluorinated Dicyanoaniline Scaffolds in Drug Discovery Programs

For drug discovery projects targeting metabolic disorders or kinase-mediated diseases, this compound can serve as a representative member of the 3-cyano-4-fluoroaniline class for in vitro metabolic stability profiling. Incubation with human liver microsomes (HLM) and hepatocytes, followed by LC-MS/MS analysis, will yield intrinsic clearance values that can be compared directly to unsubstituted or mono-substituted analogs. Such data are essential for prioritizing this chemotype before committing to resource-intensive lead optimization campaigns.

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